![molecular formula C14H16ClNO3 B2374282 2-Amino-2-[3-(4-chloro-3-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid CAS No. 2287268-34-0](/img/structure/B2374282.png)
2-Amino-2-[3-(4-chloro-3-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid
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Description
The compound you mentioned is a complex organic molecule that appears to contain several functional groups, including an amino group (-NH2), a methoxy group (-OCH3), a phenyl group (a variant of benzene), and an acetic acid group (-COOH). These groups are attached to a bicyclic pentane structure, which is a type of cycloalkane .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups and a bicyclic system. The presence of these groups would likely result in a highly polar molecule, with potential for hydrogen bonding (due to the -NH2 and -COOH groups) and dipole-dipole interactions (due to the polar C-O and C-Cl bonds) .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. The amino group could participate in acid-base reactions, the methoxy group could undergo demethylation under acidic conditions, and the acetic acid group could react with bases or other nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. It would likely be a solid at room temperature, given the complexity and size of the molecule. Its solubility would depend on the solvent used, but it might be soluble in polar solvents due to its polar functional groups .Future Directions
properties
IUPAC Name |
2-amino-2-[3-(4-chloro-3-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClNO3/c1-19-10-4-8(2-3-9(10)15)13-5-14(6-13,7-13)11(16)12(17)18/h2-4,11H,5-7,16H2,1H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDPZSDSVAVDUPE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C23CC(C2)(C3)C(C(=O)O)N)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.73 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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